molecular formula C18H30O2 B1253144 9,11,15-Octadecatrienoic acid

9,11,15-Octadecatrienoic acid

Cat. No. B1253144
M. Wt: 278.4 g/mol
InChI Key: WTMLOMJSCCOUNI-ITSZEHDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9,11,15-octadecatrienoic acid is any octadecatrienoic acid with three double bonds at positions 9, 11 and 15. It is a conjugate acid of a 9,11,15-octadecatrienoate.

Scientific Research Applications

Formation and Transformation

  • Formation of Tetrahydroindan Derivatives : 9,11,15-Octadecatrienoic acid can be ionically transformed into trienoic acids, which are further isomerized into various compounds, eventually leading to the formation of tetrahydroindane derivatives (Sagredos, 1974).

Metabolic Pathways

  • Metabolism in MOLT-4 Lymphocytes : MOLT-4 lymphocytes metabolize certain hydroxy acids derived from 9,11,15-Octadecatrienoic acid via beta-oxidation, leading to the accumulation of various compounds which might influence lymphocyte function (Hadjiagapiou et al., 1990).

Biohydrogenation and Isomerization

  • Biohydrogenation by Eubacterium lentum : The biohydrogenation process involving α-linolenic acid and γ-linolenic acid by Eubacterium lentum leads to the formation of 9,11,15-Octadecatrienoic acid through migration and reduction of double bonds (Janssen et al., 1985).

Enzymatic Synthesis

  • Synthesis of Ketotrienoic Acids : Regioselective functionalization of linolenic acid, involving the use of lipoxygenases, can yield ketotrienoic acids closely related to 9,11,15-Octadecatrienoic acid (Koch et al., 2002).

Enzyme Purification and Characterization

  • Allene Oxide Cyclase from Dry Corn Seeds : Purification of Allene Oxide Cyclase, which catalyzes the cyclization of a derivative of 9,11,15-Octadecatrienoic acid, was achieved from dry corn seeds. This enzyme plays a crucial role in the biosynthesis of jasmonic acid (Ziegler et al., 1997).

properties

Product Name

9,11,15-Octadecatrienoic acid

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

IUPAC Name

(9E,11E,15E)-octadeca-9,11,15-trienoic acid

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,7-10H,2,5-6,11-17H2,1H3,(H,19,20)/b4-3+,8-7+,10-9+

InChI Key

WTMLOMJSCCOUNI-ITSZEHDZSA-N

Isomeric SMILES

CC/C=C/CC/C=C/C=C/CCCCCCCC(=O)O

Canonical SMILES

CCC=CCCC=CC=CCCCCCCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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